N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a structurally complex small molecule featuring a fused tetrahydrothieno[2,3-c]pyridine core. Key substituents include:
- 6-Acetyl group: A ketone moiety that may influence conformational stability and metabolic pathways.
- 4-(N-methyl-N-phenylsulfamoyl)benzamide: A sulfonamide derivative appended to the benzamide ring, likely contributing to solubility and target affinity via hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S2/c1-16(29)28-13-12-20-21(14-25)24(33-22(20)15-28)26-23(30)17-8-10-19(11-9-17)34(31,32)27(2)18-6-4-3-5-7-18/h3-11H,12-13,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIWEAHHOUKMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a thieno[2,3-c]pyridine core and various functional groups that contribute to its pharmacological properties. The focus of this article is to explore its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.
The primary mechanism of action for this compound involves its interaction with specific kinases and cellular pathways. Notably:
- Target Kinases : The compound primarily targets JNK2 and JNK3 kinases. These kinases play critical roles in various signaling pathways associated with cell proliferation and apoptosis.
- Binding Interactions : The 3-cyano substituent in the compound forms hydrogen bond interactions with the hinge region of the ATP-binding site of these kinases. This interaction leads to the inhibition of their activity, which subsequently affects downstream signaling pathways .
Biological Effects
The biological effects of this compound can be summarized as follows:
- Cell Cycle Regulation : The compound has been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle. This effect indicates that it may halt cell division by interfering with normal cell cycle progression .
- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) range from 1.1 to 4.7 μM across different cancer types such as HeLa and L1210 cells .
- Induction of Apoptosis : The compound has also been reported to induce apoptosis in cancer cells. Studies indicate that treatment with this compound results in a dose-dependent increase in annexin-V positive cells, suggesting that it promotes programmed cell death in malignant cells .
Case Studies
Several studies have investigated the biological activity of related compounds within the same chemical class:
- Study on Antitubulin Agents : A series of compounds based on the tetrahydrothieno[2,3-c]pyridine skeleton were evaluated for their ability to inhibit tubulin polymerization. These compounds showed significant antiproliferative activity against cancer cell lines with IC50 values ranging from 25 to 440 nM .
- In Vitro Evaluation : Another study assessed the effects of similar compounds on human peripheral blood mononuclear cells (PBMC). Results indicated that these compounds selectively killed cancer cells while sparing normal PBMCs, highlighting their potential for targeted cancer therapy .
Data Table
The following table summarizes key biological activities and IC50 values for this compound against various cancer cell lines.
| Cell Line | IC50 (μM) | Biological Effect |
|---|---|---|
| HeLa | 1.1 | Induction of apoptosis |
| L1210 | 2.8 | Cell cycle arrest in G2/M phase |
| CEM | 2.3 | Inhibition of proliferation |
Comparison with Similar Compounds
Table 1: Comparative Structural Features
Key Observations:
Core Heterocycle: The target compound and the benzyl-substituted analog share the tetrahydrothieno[2,3-c]pyridine scaffold, which is distinct from the pyridine core in ’s compound . This fused thiophene-pyridine system may enhance rigidity and binding selectivity compared to simpler pyridine derivatives.
Position 6 Substituents: The acetyl group in the target compound vs. Benzyl may increase lipophilicity, favoring membrane permeability but risking metabolic instability.
Functional Groups: The target’s sulfamoyl benzamide vs. fluorophenoxy acetamide in : Sulfamoyl groups are strong hydrogen-bond acceptors/donors, often enhancing target engagement in enzymes (e.g., carbonic anhydrase inhibitors). Fluorophenoxy groups, while hydrophobic, can improve bioavailability via halogen bonding . The cyano group at position 3 is conserved in both tetrahydrothieno[2,3-c]pyridine derivatives, suggesting its critical role in electronic modulation or covalent binding.
Molecular Weight :
- The target compound’s molecular weight is unreported, but analogs and fall within 391–458 Da, aligning with Lipinski’s rule of five guidelines for drug-likeness.
Hypothetical Pharmacological Implications
- Target Selectivity: The sulfamoyl group in the target compound may confer selectivity toward sulfotransferases or proteases, whereas the fluorophenoxy group in could favor kinase targets like EGFR.
- Metabolic Stability : The acetyl group may undergo hydrolysis more readily than the benzyl group, necessitating prodrug strategies for the target molecule.
Q & A
Q. What are the key considerations for designing a scalable synthesis route for this compound?
Methodological Answer: Synthesis optimization should prioritize mild reaction conditions and high selectivity. For example, substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol analogs) followed by reduction with iron powder in acidic media can minimize side products . Condensation reactions with cyanoacetic acid derivatives require condensing agents (e.g., DCC or EDC) to ensure efficient amide bond formation. Design of Experiments (DoE) principles, such as factorial designs, can systematically evaluate parameters like temperature, catalyst loading, and stoichiometry to maximize yield .
Q. How can analytical techniques resolve structural ambiguities in this compound?
Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY/HMBC) to confirm regiochemistry of the tetrahydrothienopyridine and benzamide moieties, and X-ray crystallography for absolute stereochemical assignment. Discrepancies in NMR splitting patterns can arise from conformational flexibility in the tetrahydrothieno[2,3-c]pyridine ring, necessitating dynamic NMR experiments or computational modeling .
Q. What strategies mitigate solubility challenges during in vitro bioassays?
Methodological Answer: Solubility can be improved via co-solvent systems (e.g., DMSO-water mixtures) or formulation with cyclodextrins. Quantitative structure-property relationship (QSPR) models, trained on logP and polar surface area data, predict optimal solvent combinations. For example, the compound’s sulfamoyl group enhances hydrophilicity, but the acetyl and cyano substituents may require 10-20% DMSO for dissolution in aqueous buffers .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthetic routes?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and transition-state modeling identify low-energy pathways for critical steps like the tetrahydrothienopyridine ring closure. ICReDD’s integrated approach combines computed activation energies with Bayesian optimization to prioritize reaction conditions (e.g., solvent, catalyst) that minimize byproducts. For instance, steric hindrance at the 6-acetyl position may necessitate Brønsted acid catalysis to accelerate cyclization .
Q. What experimental frameworks resolve contradictions in reported biological activity data?
Methodological Answer: Apply statistical meta-analysis to harmonize disparate datasets. For example, inconsistencies in IC50 values across studies may stem from assay variability (e.g., cell line differences). Normalize data using positive controls (e.g., reference inhibitors) and employ multivariate regression to isolate structural determinants of activity, such as the N-methyl-N-phenylsulfamoyl group’s role in target binding .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
Methodological Answer: Molecular dynamics simulations and electrostatic potential maps reveal how the 3-cyano group’s electron-withdrawing nature modulates charge distribution, affecting hydrogen bonding with target proteins (e.g., kinases). Compare with analogs lacking the cyano substituent to quantify its contribution to binding affinity. Synchrotron-based crystallography of target-ligand complexes validates computational predictions .
Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?
Methodological Answer: Use transgenic rodent models expressing human metabolic enzymes (e.g., CYP3A4) to assess hepatic clearance. Microdosing studies with radiolabeled compound (e.g., 14C at the acetyl group) track absorption and distribution. LC-MS/MS quantifies metabolites, with attention to sulfamoyl hydrolysis products, which may require toxicity screening in primary hepatocyte cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
